molecular formula C7H5NO6 B13014667 3,5-Dihydroxy-4-nitrobenzoic acid

3,5-Dihydroxy-4-nitrobenzoic acid

Cat. No.: B13014667
M. Wt: 199.12 g/mol
InChI Key: XOZMTLQVNJQYLW-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dihydroxy-4-nitrobenzoic acid can be synthesized through the nitration of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). The nitration process involves the following steps:

    Starting Material: α-Resorcylic acid is dissolved in ethyl acetate.

    Nitration: A solution of 65% aqueous nitric acid is added to the α-resorcylic acid solution at 0°C.

    Reaction Conditions: The mixture is gradually heated to room temperature and stirred for two days.

    Separation: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then evaporated to yield a mixture of nitrated products.

    Purification: The desired product, this compound, is separated by selective crystallization from water and ethyl acetate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3,5-Dihydroxy-4-aminobenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dihydroxy-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may exert its effects through interactions with cellular enzymes and receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxy-2-nitrobenzoic acid: Another isomer with the nitro group at the 2 position.

    3,4-Dihydroxy-5-nitrobenzoic acid: Differing in the positions of the hydroxyl and nitro groups.

Uniqueness

3,5-Dihydroxy-4-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H5NO6

Molecular Weight

199.12 g/mol

IUPAC Name

3,5-dihydroxy-4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)

InChI Key

XOZMTLQVNJQYLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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